2-[4-(benzyloxy)phenyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-[4-(benzyloxy)phenyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)phenyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)phenyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar functional groups.
Indole derivatives: Compounds containing the indole moiety, which is a key feature of the target compound.
Uniqueness
2-[4-(benzyloxy)phenyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C35H25FN2O2 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-(4-phenylmethoxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C35H25FN2O2/c36-25-16-14-24(15-17-25)33-32(30-12-6-7-13-31(30)37-33)34-28-10-4-5-11-29(28)35(39)38(34)26-18-20-27(21-19-26)40-22-23-8-2-1-3-9-23/h1-21,34,37H,22H2 |
InChI Key |
FVQVBMMJVXVELQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(C4=CC=CC=C4C3=O)C5=C(NC6=CC=CC=C65)C7=CC=C(C=C7)F |
Origin of Product |
United States |
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